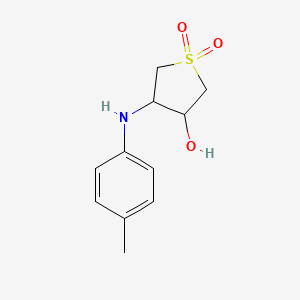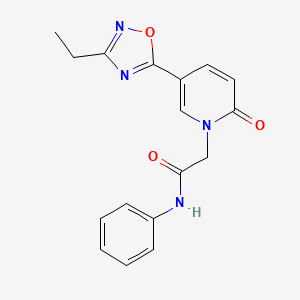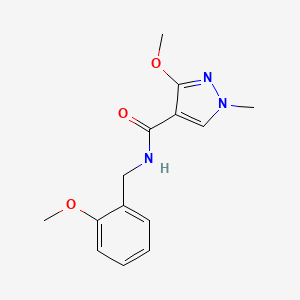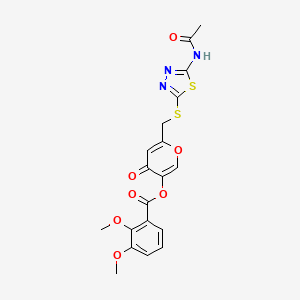
2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is a heterocyclic ring. The phenyl, propan-2-yl, and carboxylic acid groups would be attached to this ring. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Aplicaciones Científicas De Investigación
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, closely related to 2-phenyl oxazole compounds, have been extensively researched for their anticancer properties. These compounds, including 2-phenyl oxazoles, offer various reactive sites for chemical modifications, enabling their application in medicinal research targeting cancer treatment. The rich medicinal tradition of cinnamic acid derivatives, alongside their underutilized potential, underscores the significant role these compounds can play in developing new anticancer agents. Their structural diversity allows for the synthesis of novel cinnamoyl derivatives with enhanced antitumor efficacy, highlighting the importance of these compounds in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including those related to 2-phenyl oxazole carboxylic acids, are recognized for their role as biorenewable chemicals. These acids are fermentatively produced and serve as precursors for various industrial chemicals. However, their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields highlight a significant challenge. The understanding of how these carboxylic acids affect microbial cell membranes and internal pH offers insights into metabolic engineering strategies aimed at enhancing microbial tolerance and industrial performance. This research underscores the importance of carboxylic acids in biotechnological applications and the need for robust microbial strains (Jarboe, Royce, & Liu, 2013).
Plastic Scintillators and Luminescent Activators
Research into plastic scintillators based on polymethyl methacrylate has explored the use of various luminescent dyes, including 2-phenyl oxazole derivatives, as luminescent activators. These compounds contribute to the scintillation efficiency, optical transparency, and stability of plastic scintillators. Their application in enhancing the properties of scintillators underlines the versatility of 2-phenyl oxazole derivatives in material sciences, particularly in the development of advanced materials for radiation detection and optical applications (Salimgareeva & Kolesov, 2005).
Propiedades
IUPAC Name |
2-phenyl-5-propan-2-yl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(2)11-10(13(15)16)14-12(17-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTSEAFYDNWTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(O1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939376-87-1 | |
| Record name | 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2597888.png)



![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2597894.png)
![3-Amino-2-methyl-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride](/img/structure/B2597898.png)
![4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2597899.png)
![Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2597900.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2597907.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2597908.png)
